3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid
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Overview
Description
3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is known for its stability and significant biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde, followed by chlorination and subsequent reaction with a propanoic acid derivative. The reaction conditions often include the use of oxidizing agents such as sodium metabisulphite and solvents like hexane and water for purification .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors and advanced purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce additional functional groups.
Reduction: Can be reduced to form different derivatives with varying biological activities.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like DMSO or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .
Scientific Research Applications
3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride: Similar structure but lacks the chlorine atom.
3-(1H-Benzimidazol-2-yl)propanoic acid hydrazide: Contains a hydrazide group instead of a chlorine atom.
Imidazolepropionic acid: A related compound with an imidazole ring instead of a benzimidazole ring .
Uniqueness
3-(2-Chloro-1H-benzimidazol-4-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes .
Properties
CAS No. |
634590-58-2 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(2-chloro-1H-benzimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H9ClN2O2/c11-10-12-7-3-1-2-6(9(7)13-10)4-5-8(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) |
InChI Key |
NMMNRIABYRPQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)Cl)CCC(=O)O |
Origin of Product |
United States |
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